4,4'-Bis(allyloxy)-1,1'-biphenyl
Description
4,4'-Bis(allyloxy)-1,1'-biphenyl is a biphenyl derivative featuring two allyloxy (-OCH₂CH=CH₂) groups at the para positions of the biphenyl core. The allyloxy groups confer unique reactivity, such as participation in Diels-Alder reactions or polymerization, distinguishing it from other biphenyl ethers.
Properties
Molecular Formula |
C18H18O2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-prop-2-enoxy-4-(4-prop-2-enoxyphenyl)benzene |
InChI |
InChI=1S/C18H18O2/c1-3-13-19-17-9-5-15(6-10-17)16-7-11-18(12-8-16)20-14-4-2/h3-12H,1-2,13-14H2 |
InChI Key |
MAGNOYSFAOOVKB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the biphenyl core significantly influence melting points, solubility, and molecular weight. Key examples include:
*Calculated based on molecular formula C₁₈H₁₈O₂.
Key Observations :
- Allyloxy vs. Methoxymethyl : The allyloxy groups likely reduce crystallinity compared to methoxymethyl substituents, leading to a lower predicted melting point than 4,4'-Bis(methoxymethyl)-1,1'-biphenyl (49–50°C ).
- Bromomethyl Derivatives : Higher molecular weight and reactivity (e.g., in Suzuki couplings) due to bromine’s leaving-group ability .
- Bulkier Groups : Derivatives like 4,4'-Bis(diphenylmethyl)-1,1'-biphenyl exhibit increased steric hindrance, impacting solubility and solid-state packing .
Reactivity and Functionalization
- Allyloxy Groups: The double bonds in allyloxy substituents enable reactions such as: Diels-Alder Cycloadditions: Useful in constructing polycyclic frameworks. Radical Polymerization: Potential for creating cross-linked polymers.
- Bromomethyl Analogs : Participate in nucleophilic substitutions (e.g., forming C–N or C–O bonds) .
- Thiazolidinone Derivatives: Compounds like 4,4'-Bis(2''-aryl-4''-thiazolidinon-3"-yl-N-acetamidoxy)bibenzyl exhibit fungicidal activity, highlighting the role of heterocyclic substituents in bioactivity .
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